

In-Depth Technical Guide to the Solubility of Sulforhodamine 101 DHPE

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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

Cat. No.: B1222677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Sulforhodamine 101 DHPE**, a fluorescently labeled phospholipid widely used in biological research. This document compiles available data on its solubility in various solvents, details relevant experimental protocols, and presents a workflow for its application in liposome preparation.

Core Topic: Sulforhodamine 101 DHPE Solubility

Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent lipid probe that integrates into phospholipid bilayers. Its utility in various applications, including membrane fusion assays and as a resonance energy transfer acceptor, is critically dependent on its solubility in appropriate solvents for the preparation of stock solutions and experimental mixtures.^[1]

Quantitative Solubility Data

Precise quantitative solubility data for **Sulforhodamine 101 DHPE** is not extensively documented in publicly available literature. However, information from product data sheets and related compounds provides valuable guidance.

Table 1: Solubility of **Sulforhodamine 101 DHPE** and Related Compounds

Compound	Solvent	Solubility	Notes
Sulforhodamine 101 DHPE	Dimethyl sulfoxide (DMSO)	Soluble	Qualitative data.[2]
Dimethylformamide (DMF)	Soluble	Qualitative data.[2]	
5% Methanol in Chloroform	Soluble	Qualitative data.[2]	
Ethanol	≥ 1-2 mg/mL	Sonication may be required to aid dispersion.[2]	
Sulforhodamine 101 (Parent Compound)	Ethanol	~1 mg/mL	-
Dimethyl sulfoxide (DMSO)	~25 mg/mL	Purge with an inert gas recommended.[3]	
Dimethylformamide (DMF)	~20 mg/mL	Purge with an inert gas recommended.[3]	
Rhodamine-DHPE	Chloroform	Soluble	Qualitative data.[4]
Cholesterol- Rhodamine Conjugate	Dimethyl sulfoxide (DMSO)	Soluble	Qualitative data.[5]

Experimental Protocols

Protocol 1: General Method for Determining Solubility of a Fluorescent Lipid

This protocol outlines a general procedure for determining the solubility of a fluorescently labeled lipid like **Sulforhodamine 101 DHPE** in a given solvent.

Objective: To determine the saturation solubility of the fluorescent lipid in a specific solvent.

Materials:

- **Sulforhodamine 101 DHPE**
- Solvent of interest (e.g., ethanol, DMSO, chloroform)
- Glass vials with screw caps
- Vortex mixer
- Water bath sonicator
- Centrifuge
- Spectrophotometer or fluorometer
- Analytical balance

Procedure:

- Preparation of Supersaturated Solutions:
 - Add a pre-weighed excess amount of **Sulforhodamine 101 DHPE** to a known volume of the solvent in a glass vial. The exact amount will depend on the expected solubility.
 - Tightly cap the vial to prevent solvent evaporation.
- Equilibration:
 - Vigorously mix the solution using a vortex mixer for 1-2 minutes.
 - If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes.^[6]
 - For poorly soluble compounds, gentle warming (e.g., to 37°C) for a defined period (5-60 minutes) can be employed, followed by cooling to room temperature.^[6]
 - Allow the suspension to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation is reached.
- Separation of Undissolved Solute:

- Centrifuge the vial at high speed to pellet the undissolved solid.
- Quantification:
 - Carefully collect an aliquot of the clear supernatant.
 - Prepare a series of dilutions of the supernatant in the same solvent.
 - Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the known excitation and emission maxima for Sulforhodamine 101 (typically around 586 nm excitation and 605 nm emission).
 - Create a standard curve using known concentrations of **Sulforhodamine 101 DHPE**.
 - Determine the concentration of the saturated solution from the standard curve.
- Calculation:
 - Express the solubility in units such as mg/mL or mM.

Protocol 2: Preparation of Sulforhodamine 101 DHPE-Labeled Liposomes

This protocol describes the preparation of liposomes incorporating **Sulforhodamine 101 DHPE**, a common application for this fluorescent probe.

Objective: To prepare fluorescently labeled liposomes for use in downstream applications such as membrane fusion assays or cellular uptake studies.

Materials:

- Primary phospholipids (e.g., DOPC, POPC)
- Cholesterol (optional)
- **Sulforhodamine 101 DHPE**
- Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

- Round-bottom flask
- Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
- Hydration buffer (e.g., PBS, HEPES buffer)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired lipids (e.g., DOPC and cholesterol) and **Sulforhodamine 101 DHPE** in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for the fluorescent probe is 0.5-2 mol%.
 - Evaporate the organic solvent using a rotary evaporator or a gentle stream of inert gas to form a thin lipid film on the inner surface of the flask.
 - To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
- Hydration:
 - Add the desired aqueous buffer to the dried lipid film.
 - Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
- Extrusion:
 - To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Pass the lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. This will result in the formation of large unilamellar vesicles (LUVs).

- Purification (Optional):
 - To remove any unincorporated **Sulforhodamine 101 DHPE** or other components, the liposome suspension can be purified by size exclusion chromatography or dialysis.
- Storage:
 - Store the prepared fluorescently labeled liposomes at 4°C and protect them from light.

Mandatory Visualizations



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Caption: Workflow for the preparation of **Sulforhodamine 101 DHPE**-labeled liposomes.

This guide provides a foundational understanding of the solubility and handling of **Sulforhodamine 101 DHPE** for research and development purposes. For critical applications, it is always recommended to perform in-house solubility tests to confirm the performance in your specific experimental setup.

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